molecular formula C21H24N2O4 B12828333 Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate

Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate

Cat. No.: B12828333
M. Wt: 368.4 g/mol
InChI Key: LVQAVZJGFYAXDO-UHFFFAOYSA-N
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Description

Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is a complex organic compound featuring an azetidine ring, a benzhydryl group, and a nitromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-2-aminopropanol derivative.

    Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.

    Nitromethyl Substitution: The nitromethyl group is added through a nitration reaction, often using nitric acid or a nitrate ester.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitromethyl group can undergo oxidation to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzhydryl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its azetidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Mechanism of Action

The mechanism by which Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The benzhydryl group can enhance lipophilicity, aiding in membrane permeability, while the nitromethyl group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1-benzhydryl-3-(aminomethyl)azetidin-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-(1-benzhydryl-3-(hydroxymethyl)azetidin-3-yl)acetate: Contains a hydroxymethyl group instead of a nitromethyl group.

Uniqueness

Ethyl 2-(1-benzhydryl-3-(nitromethyl)azetidin-3-yl)acetate is unique due to the presence of the nitromethyl group, which can undergo specific chemical reactions not possible with amino or hydroxymethyl groups. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

ethyl 2-[1-benzhydryl-3-(nitromethyl)azetidin-3-yl]acetate

InChI

InChI=1S/C21H24N2O4/c1-2-27-19(24)13-21(16-23(25)26)14-22(15-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,20H,2,13-16H2,1H3

InChI Key

LVQAVZJGFYAXDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C[N+](=O)[O-]

Origin of Product

United States

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